molecular formula C17H19N5O3S3 B4804794 ethyl [2-({[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate

ethyl [2-({[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate

Cat. No.: B4804794
M. Wt: 437.6 g/mol
InChI Key: NWZIURDKCIGWRJ-UHFFFAOYSA-N
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Description

Ethyl [2-({[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core fused with a thiazole ring. The thienopyrimidine moiety is substituted with amino and dimethyl groups at positions 4, 5, and 6, respectively, while a thioacetyl linker bridges the pyrimidine and thiazole rings. The thiazole ring is further functionalized with an ethyl acetate ester group.

Properties

IUPAC Name

ethyl 2-[2-[[2-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3S3/c1-4-25-12(24)5-10-6-26-16(19-10)20-11(23)7-27-17-21-14(18)13-8(2)9(3)28-15(13)22-17/h6H,4-5,7H2,1-3H3,(H2,18,21,22)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWZIURDKCIGWRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CSC2=NC(=C3C(=C(SC3=N2)C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Reported Activity/Properties Reference
Ethyl [2-({[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate Thieno[2,3-d]pyrimidine-thiazole 4-Amino, 5,6-dimethyl (thienopyrimidine); thioacetyl-thiazole-ethyl ester linkage Not explicitly reported (inference: antimicrobial potential) -
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1) Pyrimidine Thietan-3-yloxy, methyl Synthetic intermediate; no bioactivity data
Thieno[2,3-d]pyrimidine-1H-1,2,3-triazol-1-yl derivatives Thieno[2,3-d]pyrimidine-triazole Triazole-aryl substituents Antimicrobial (e.g., Staphylococcus aureus inhibition)
Ethyl 2-(2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[...]thio)acetamido)acetate Thieno[2,3-d]pyrimidine 4-Chlorophenyl, cyclopenta ring Undisclosed (structural focus)

Key Findings :

Core Heterocycle Variations: The target compound’s thieno[2,3-d]pyrimidine-thiazole framework distinguishes it from pyrimidine-based analogs like Compound 1 (), which lacks the fused thiophene ring. In contrast, the thienopyrimidine-triazole derivatives () replace the thiazole with a triazole, altering hydrogen-bonding capacity. Triazoles often improve solubility but may reduce lipophilicity compared to thiazoles .

Substituent Effects: The 4-amino and 5,6-dimethyl groups on the thienopyrimidine core likely enhance solubility and electronic interactions compared to Compound 1’s thietan-3-yloxy group, which introduces steric bulk and reduces polarity .

Biological Activity: While direct data for the target compound are lacking, thienopyrimidine-triazole analogs () exhibit antimicrobial activity, suggesting that the thiazole variant’s sulfur atom could modulate target binding (e.g., via hydrophobic or van der Waals interactions) differently than triazoles .

Synthetic Routes: The target compound’s synthesis likely involves multi-step coupling of thioacetyl and thiazole precursors, akin to methods in (e.g., nucleophilic substitution for thioether formation) . However, its fused thienopyrimidine core requires more complex cyclization steps compared to non-fused pyrimidines.

Research Implications

  • Structure-Activity Relationship (SAR): The amino and dimethyl groups on the thienopyrimidine core merit further exploration for optimizing solubility and target affinity. Comparative studies with ’s triazole derivatives could clarify the role of heterocyclic linkers in bioactivity.
  • ADMET Considerations : The ethyl ester moiety may serve as a prodrug feature, enhancing bioavailability compared to ’s cyclopenta-containing analog, which likely has higher logP values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl [2-({[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate
Reactant of Route 2
Reactant of Route 2
ethyl [2-({[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate

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